molecular formula C17H18N2O5 B2426268 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 1210972-08-9

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone

Katalognummer: B2426268
CAS-Nummer: 1210972-08-9
Molekulargewicht: 330.34
InChI-Schlüssel: WODOMJWNPGDPHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethan

Eigenschaften

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOMJWNPGDPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone is a novel isoxazole derivative that has garnered attention due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 288.30 g/mol. The compound features a morpholino group attached to an isoxazole ring that is further substituted with a dihydrobenzo[b][1,4]dioxin moiety.

Anti-inflammatory Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anti-inflammatory properties. The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial mediators in the inflammatory process.

Table 1: Inhibition of COX Enzymes by Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
C112.55.02.5
C210.03.03.33
Test Compound 15.0 4.0 3.75

The test compound demonstrated a notable selectivity towards COX-2 over COX-1, indicating its potential as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains using the disk diffusion method. The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less effect on Gram-negative bacteria.

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli8
Pseudomonas aeruginosa7

These findings suggest that the compound could be further explored as a potential antimicrobial agent .

The biological activity of isoxazole derivatives often involves interaction with specific enzyme targets or receptors. The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which play a significant role in prostaglandin synthesis. Additionally, molecular docking studies have shown that the compound can effectively bind to the active sites of these enzymes, stabilizing the complex and preventing substrate access .

Case Studies and Research Findings

A comprehensive study conducted by Micklewright et al. (2023) explored various isoxazole derivatives' pharmacokinetic profiles using computational models. The study highlighted that compounds similar to our test compound exhibited favorable absorption characteristics and low toxicity profiles according to SwissADME predictions .

Furthermore, another research effort focused on the synthesis and characterization of new isoxazole derivatives reported promising results in terms of their anti-inflammatory and analgesic activities in animal models . These studies underline the therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • Methodology : The synthesis typically involves coupling reactions between 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives and isoxazole-morpholino precursors. For example, describes the use of 3-(thiomethoxy)benzamide derivatives under reflux with catalysts like 4B molecular sieves and pyridine. Intermediates are purified via column chromatography (e.g., ethyl acetate/hexane gradients) and characterized using 1H/13C NMR (chemical shifts for aromatic protons: δ 6.8–7.2 ppm; morpholino protons: δ 3.5–3.7 ppm) and ESI-MS (e.g., molecular ion peaks at m/z 350–450) . Purity is validated by HPLC (retention times: 8–12 min; ≥95% purity) .

Q. Which spectroscopic techniques are essential for confirming structure and purity?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., dihydrodioxin aromatic protons at δ 6.5–7.0 ppm; isoxazole C3 proton at δ 8.2 ppm) .
  • Mass Spectrometry (ESI-MS or EI-MS) : Confirms molecular weight (e.g., m/z 398.41 for the parent ion in ).
  • HPLC : Quantifies purity (e.g., 95–100% in using C18 columns with acetonitrile/water mobile phases).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in coupling reactions?

  • Methodology : Low yields (e.g., 12–58% in ) often stem from steric hindrance or poor solubility. Strategies include:

  • Catalyst screening : Use of 4B molecular sieves () or sodium metabisulfite () to enhance reactivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature control : Reflux at 80–120°C for 12–18 hours ensures completion ().
    • Data Analysis : Comparative yield tables (e.g., : 12% vs. 58% yields) highlight substituent effects on reactivity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., kinase inhibition assays in vs. leukemia models in ).
  • Structural analogs : Test derivatives with modified morpholino or isoxazole groups to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference IC50 values and assay protocols to identify variability sources (e.g., cell line differences).

Q. How can computational methods guide early-stage development of derivatives?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to assess druglikeness (Lipinski’s Rule of Five, bioavailability) .
  • Molecular docking : Simulate binding to target proteins (e.g., CK1 in ) using AutoDock Vina to prioritize analogs with improved affinity.
  • Synthetic accessibility scoring : Rank derivatives based on ease of synthesis (e.g., SAscore ≤5 for feasible routes) .

Q. What is the role of substituents on morpholino and isoxazole moieties in modulating binding affinity?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies :
  • Morpholino : Electron-donating groups (e.g., methyl) enhance solubility but may reduce target engagement ( ).
  • Isoxazole : Bulky substituents (e.g., trifluoromethyl in ) improve metabolic stability but require steric tolerance in the binding pocket.
  • Data : In , fluorinated analogs show 3–5× higher activity in leukemia models due to enhanced hydrophobic interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.